2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions One common method includes the formation of the benzofuran core followed by functional group modifications For instance, the benzofuran core can be synthesized via cyclization reactions involving appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester
- 5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid methyl ester
Uniqueness
2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ester group, for instance, can influence its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-9-14(15(18)20-6-5-19-2)11-7-10(21-8-13(16)17)3-4-12(11)22-9/h3-4,7H,5-6,8H2,1-2H3,(H2,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJJECVKWIYDHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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